molecular formula C7H11NO2 B155315 Ethyl 2-cyanobutanoate CAS No. 1619-58-5

Ethyl 2-cyanobutanoate

Cat. No. B155315
CAS RN: 1619-58-5
M. Wt: 141.17 g/mol
InChI Key: FCISHUHNFYJJDU-UHFFFAOYSA-N
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Patent
US09107923B2

Procedure details

Ethyl 2-cyanobutanoate was reacted with 1-methylurea according to the method described for synthesis of C9 in Example 5. The product was obtained as a white solid. Yield: 5.95 g, 35.2 mmol, 66%. 1H NMR (400 MHz, DMSO-d6) δ 10.36 (s, 1H), 6.41 (s, 2H), 3.22 (s, 3H), 2.22 (q, J=7.3 Hz, 2H), 0.87 (t, J=7.3 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](C(CC)C(OCC)=O)#N.CNC(N)=O.[NH2:16][C:17]1[N:22]([CH2:23]C)[C:21](=[O:25])[NH:20][C:19](=[O:26])[C:18]=1[CH3:27]>>[NH2:16][C:17]1[N:22]([CH3:23])[C:21](=[O:25])[NH:20][C:19](=[O:26])[C:18]=1[CH2:27][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)N
Step Two
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(NC(N1CC)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
NC1=C(C(NC(N1C)=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.